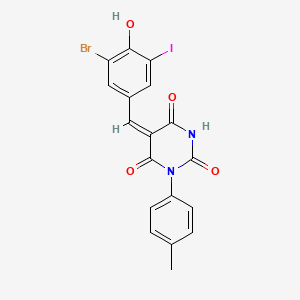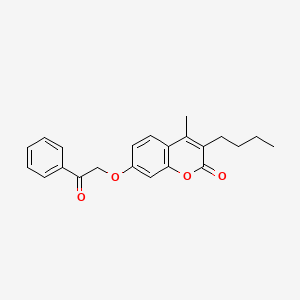![molecular formula C25H22N2O3 B11697243 9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697243.png)
9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Dimetil-12-(4-nitrofenil)-8,9,10,12-tetrahidrobenzo[a]acridin-11(7H)-ona es un compuesto orgánico complejo que pertenece a la clase de acridinas. Las acridinas son conocidas por sus diversas aplicaciones en varios campos, incluida la electrónica orgánica, la fotoquímica y la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9,9-dimetil-12-(4-nitrofenil)-8,9,10,12-tetrahidrobenzo[a]acridin-11(7H)-ona típicamente implica la fusión de 9,9-dimetil-9,10-dihidroacridina con una porción fenil adicional. Este proceso se lleva a cabo en condiciones controladas para garantizar la formación del producto deseado. Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes específicos para facilitar la reacción .
Métodos de Producción Industrial
Si bien los métodos de producción industrial detallados para este compuesto específico no están ampliamente documentados, el enfoque general implica ampliar los procedimientos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la utilización de reactores a gran escala para producir el compuesto en cantidades a granel.
Análisis De Reacciones Químicas
Tipos de Reacciones
9,9-Dimetil-12-(4-nitrofenil)-8,9,10,12-tetrahidrobenzo[a]acridin-11(7H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar el grupo nitrofenilo.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones típicamente implican temperaturas controladas y el uso de disolventes apropiados para garantizar las transformaciones deseadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, la reducción puede producir aminas y las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
9,9-Dimetil-12-(4-nitrofenil)-8,9,10,12-tetrahidrobenzo[a]acridin-11(7H)-ona tiene varias aplicaciones de investigación científica:
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar interacciones moleculares y vías biológicas.
Mecanismo De Acción
El mecanismo de acción de 9,9-dimetil-12-(4-nitrofenil)-8,9,10,12-tetrahidrobenzo[a]acridin-11(7H)-ona implica su interacción con objetivos moleculares específicos. La estructura del compuesto le permite participar en interacciones π-π y enlaces de hidrógeno, influyendo en su comportamiento en varios sistemas químicos y biológicos. Las vías involucradas dependen de la aplicación específica y la naturaleza de las interacciones con otras moléculas .
Comparación Con Compuestos Similares
Compuestos Similares
9-Aminoacridina: Un compuesto de acridina relacionado conocido por su uso como colorante fluorescente y mutágeno.
N-(4-nitrofenil)acridin-9-amina: Otro compuesto similar con aplicaciones en fotoquímica y ciencia de los materiales.
Singularidad
9,9-Dimetil-12-(4-nitrofenil)-8,9,10,12-tetrahidrobenzo[a]acridin-11(7H)-ona destaca por sus características estructurales únicas, incluida la presencia de grupos dimetil y nitrofenilo.
Propiedades
Fórmula molecular |
C25H22N2O3 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
9,9-dimethyl-12-(4-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C25H22N2O3/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(11-8-16)27(29)30)23-18-6-4-3-5-15(18)9-12-19(23)26-20/h3-12,22,26H,13-14H2,1-2H3 |
Clave InChI |
HHYWDJNNVCCUOM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11697161.png)

![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)
![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)
![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697199.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697211.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697228.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-iodobenzamide](/img/structure/B11697230.png)

